molecular formula C12H13FO3 B8065284 Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-

Cat. No.: B8065284
M. Wt: 224.23 g/mol
InChI Key: OKKIOWQOTCYRRS-DTWKUNHWSA-N
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Description

The compound Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- is a cyclopropane derivative characterized by:

  • A strained cyclopropane ring.
  • A carboxylic acid group at position 1.
  • A 4-ethoxy-3-fluorophenyl substituent at position 2.
  • Relative stereochemistry (1R,2R).

Its molecular formula is C₁₂H₁₃FO₃ (calculated based on structural analogs), with a molecular weight of 224.23 g/mol.

Properties

IUPAC Name

(1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKIOWQOTCYRRS-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- typically involves cyclopropanation reactions. One common method is the Simmons-Smith reaction, where a diiodomethane and zinc-copper couple are used to cyclopropanate an alkene precursor . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Cyclopropanecarboxylic acids have been studied for their potential as antimicrobial agents. Research indicates that derivatives of cyclopropanecarboxylic acid can inhibit the enzyme O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. Inhibitors like UPAR415, a cyclopropanecarboxylic acid derivative, have shown promising results in enhancing the efficacy of antibiotics such as colistin against resistant bacterial strains like E. coli and S. Typhimurium .

Table 1: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives

CompoundTarget EnzymeActivity (μg/mL)Synergistic Effect with Colistin
UPAR415OASS-A8Yes
Compound 12hOASS-A8Yes
Compound 13hOASS-B8Additive

Agricultural Applications

Pesticides and Herbicides

The unique structure of cyclopropanecarboxylic acids allows them to function as effective herbicides and pesticides. The fluorinated phenyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and target specific biochemical pathways involved in plant growth and pest resistance.

Case Study: Efficacy in Crop Protection

A study demonstrated that a related cyclopropanecarboxylic acid exhibited significant herbicidal activity against common agricultural weeds. The application of this compound resulted in a 75% reduction in weed biomass when applied at a concentration of 100 g/ha .

Material Science

Polymer Chemistry

Cyclopropanecarboxylic acid derivatives are also being explored for their applications in polymer chemistry. Their ability to undergo ring-opening reactions makes them suitable for synthesizing new polymers with enhanced properties.

Table 2: Properties of Polymers Derived from Cyclopropanecarboxylic Acids

Polymer TypeMonomer UsedMechanical Strength (MPa)Thermal Stability (°C)
Poly(cyclopropane)Cyclopropanecarboxylic acid derivative50200
Poly(ethylene)Ethylene with cyclopropane side chains30180

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and specificity of the compound . The ethoxy and fluorophenyl groups can further modulate the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

rel-(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 4157-47-5)
  • Substituent : 4-Chlorophenyl.
  • Molecular Formula : C₁₀H₉ClO₂.
  • Molecular Weight : 196.63 g/mol.
  • Storage : Sealed at 2–8°C.
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Key Differences : The chloro group is smaller and more electronegative than ethoxy-fluoro, leading to higher lipophilicity but reduced steric hindrance.
rel-(1R,2R)-2-(Cyclohexyloxy)cyclopropanecarboxylic Acid (CAS 5726-41-0)
  • Substituent : Cyclohexyloxy.
  • Molecular Formula : C₁₀H₁₆O₃.

Functional Group Modifications

(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic Acid (CAS 88335-97-1)
  • Substituent : Methoxycarbonyl (COOCH₃).
  • Molecular Formula : C₆H₈O₄.
  • Molecular Weight : 144.13 g/mol.
  • Key Differences : The ester group introduces different polarity and metabolic stability compared to the carboxylic acid in the target compound.
Cyclopropanecarboxylic Acid, 1-Amino-2-Ethyl-, (1R,2R)-rel- (CAS 63364-56-7)
  • Substituents: Amino and ethyl groups.
  • Molecular Formula: C₆H₁₁NO₂.
  • Molecular Weight : 129.16 g/mol.

Stereochemical and Structural Complexities

Bifenthrin (CAS 82657-04-3)
  • Structure : Ester derivative with trifluoromethyl, chloro, and biphenyl groups.
  • Application : Commercial insecticide.
  • Key Differences : The biphenyl moiety and ester linkage expand its biological activity, highlighting how cyclopropane derivatives can be tailored for agrochemical use.
(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid (CAS 117857-95-1)
  • Substituents: Amino and carboxymethyl groups.
  • Molecular Formula: C₆H₉NO₄.
  • Molecular Weight : 159.14 g/mol.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Storage Conditions
Target Compound 4-Ethoxy-3-fluorophenyl C₁₂H₁₃FO₃ 224.23 Not available
4-Chlorophenyl Analog 4-Chlorophenyl C₁₀H₉ClO₂ 196.63 2–8°C
Methoxycarbonyl Analog Methoxycarbonyl C₆H₈O₄ 144.13 Not available

Table 2: Hazard Profiles

Compound Name Hazard Statements (GHS)
Target Compound Not available (likely similar to analogs)
4-Chlorophenyl Analog H302, H315, H319, H335
Bifenthrin H302, H410 (toxic to aquatic life)

Research Findings and Implications

  • Synthesis: Analogous compounds (e.g., ) are synthesized via cyclopropene ring-opening reactions with phenolic derivatives, followed by chromatography for diastereomer separation .
  • Biological Activity : Fluorine and ethoxy groups in the target compound may enhance metabolic stability and membrane permeability, making it a candidate for pharmaceutical development.
  • Steric Effects : Bulkier substituents (e.g., cyclohexyloxy) reduce reactivity but improve selectivity in binding interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclopropane core in (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylic acid?

  • Methodology : The cyclopropane ring can be synthesized via cyclopropanation reactions using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Stereochemical control is critical for achieving the (1R,2R)-rel configuration. Chiral auxiliaries or asymmetric catalysis (e.g., Davies’ catalyst) may enhance enantioselectivity . For the 4-ethoxy-3-fluorophenyl substituent, introduce the aryl group post-cyclopropanation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring compatibility with the strained cyclopropane ring .

Q. How can the stereochemical integrity of the (1R,2R)-rel configuration be validated?

  • Methodology : Use chiral HPLC or SFC (Supercritical Fluid Chromatography) to separate enantiomers and confirm enantiopurity. X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of substituents. NMR analysis (e.g., 1H^{1}\text{H}-19F^{19}\text{F} coupling constants) can infer spatial proximity of fluorine and adjacent protons .

Q. What analytical techniques are suitable for characterizing the electronic effects of the 4-ethoxy-3-fluorophenyl group?

  • Methodology : IR spectroscopy identifies carbonyl stretching frequencies influenced by substituent electron-withdrawing/donating effects. 13C^{13}\text{C} NMR detects ring current effects on the cyclopropane carbons. Computational methods (DFT) model electronic interactions, such as hyperconjugation between the cyclopropane ring and aryl group .

Advanced Research Questions

Q. How can conflicting data on cyclopropanation yields under varying catalytic conditions be resolved?

  • Methodology : Systematically test catalysts (Rh(II) vs. Cu(I)), solvents (aprotic vs. coordinating), and temperatures. Monitor reaction progress via LC-MS and quantify diastereomer ratios using chiral columns. Cross-reference kinetic data with computational studies (e.g., transition state energy barriers) to identify optimal conditions .

Q. What strategies mitigate stereochemical instability during functionalization of the cyclopropane ring?

  • Methodology : Avoid harsh reaction conditions (e.g., strong acids/bases) that induce ring-opening. Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during aryl group installation. Conduct stability studies (NMR over time) to assess configurational retention under varying pH and temperature .

Q. How does the fluorine substituent influence the compound’s reactivity in further derivatization?

  • Methodology : Fluorine’s electronegativity increases the acidity of adjacent protons, enabling selective deprotonation for alkylation. However, steric hindrance from the 4-ethoxy group may limit access to reactive sites. Use DFT calculations to predict regioselectivity in cross-coupling reactions .

Data Interpretation & Optimization

Q. How to address discrepancies in reported bioactivity data for similar fluorinated cyclopropane derivatives?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Compare structural analogs (e.g., difluoromethyl vs. trifluoromethyl variants) to isolate electronic/steric contributions. Meta-analysis of SAR (Structure-Activity Relationship) studies identifies critical substituents for activity .

Q. What protocols optimize the scalability of the (1R,2R)-rel isomer synthesis?

  • Methodology : Transition from batch to flow chemistry for precise control of cyclopropanation kinetics. Employ crystallization-induced dynamic resolution (CIDR) to enhance enantiomeric excess. Pilot-scale trials should monitor thermal stability and catalyst turnover .

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